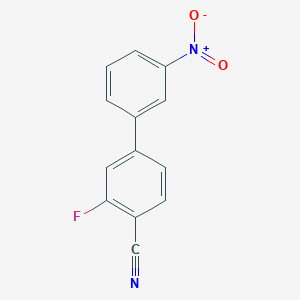

2-Fluoro-4-(3-nitrophenyl)benzonitrile

Description

BenchChem offers high-quality 2-Fluoro-4-(3-nitrophenyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(3-nitrophenyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-(3-nitrophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FN2O2/c14-13-7-10(4-5-11(13)8-15)9-2-1-3-12(6-9)16(17)18/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTRRCMVIIVEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile: Mechanism and Practical Considerations

Foreword: The Significance of Biaryl Scaffolds in Modern Drug Discovery

The biaryl motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[1] The targeted synthesis of complex biaryls, such as 2-Fluoro-4-(3-nitrophenyl)benzonitrile, is therefore of paramount importance to drug development professionals. This guide provides an in-depth exploration of the prevalent synthesis mechanism for this compound, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. Beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, the rationale for experimental choices, and practical insights to ensure reproducible and high-yielding outcomes.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2] In this specific case, the coupling occurs between 2-fluoro-4-bromobenzonitrile and 3-nitrophenylboronic acid.

The Suzuki-Miyaura reaction is favored in pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a broad range of functional groups, and the generation of non-toxic byproducts.[3] The organoboron reagents are notably stable to heat, oxygen, and water, making them convenient to handle.[4]

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

Oxidative Addition: The Initiating Step

The catalytic cycle begins with the oxidative addition of the aryl halide (2-fluoro-4-bromobenzonitrile) to a Pd(0) complex. This is often the rate-determining step of the reaction.[2][5] The palladium inserts itself into the carbon-halogen bond, resulting in the formation of a Pd(II) species.[6] The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > OTf > Br > Cl.[4][5] For the synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile, 2-fluoro-4-bromobenzonitrile provides a good balance of reactivity and commercial availability.

Transmetalation: The Exchange of Organic Moieties

The next crucial step is transmetalation. This involves the transfer of the organic group from the organoboron compound (3-nitrophenylboronic acid) to the palladium(II) complex.[5] This step requires the activation of the boronic acid with a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[2][7]

Reductive Elimination: The Final Bond Formation

The catalytic cycle concludes with reductive elimination. In this step, the two organic groups on the palladium(II) complex couple to form the desired biaryl product, 2-Fluoro-4-(3-nitrophenyl)benzonitrile.[5][6] This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle:

Sources

- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

Technical Monograph: 2-Fluoro-4-(3-nitrophenyl)benzonitrile

The following technical guide is structured as a high-level process development monograph, designed for organic chemists and pharmaceutical researchers.

CAS: 1393441-74-1 Formula: C₁₃H₇FN₂O₂ Molecular Weight: 242.21 g/mol [1][2][3]

Executive Summary & Strategic Utility

2-Fluoro-4-(3-nitrophenyl)benzonitrile is a biaryl building block characterized by three orthogonal functional handles: a nitrile group (-CN), a fluorine substituent, and a nitro group (-NO₂).[1][2] This trifunctional nature makes it a "privileged scaffold" in medicinal chemistry, particularly for Kinase Inhibitor discovery (e.g., p38 MAP kinase or B-Raf inhibitors) where biaryl systems serve as spacers to orient hydrogen-bonding motifs within the ATP-binding pocket.[1][2]

The presence of the fluorine atom at the ortho position to the nitrile induces a conformational twist, reducing planarity and improving solubility compared to non-fluorinated analogs. Additionally, the nitro group serves as a masked aniline, allowing for late-stage diversification via reduction and subsequent amidation or urea formation.[1][2]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]

| Property | Value / Description |

| IUPAC Name | 2-Fluoro-4-(3-nitrophenyl)benzonitrile |

| CAS Number | 1393441-74-1 |

| Appearance | Pale yellow to orange crystalline solid |

| Predicted LogP | ~3.2 (Lipophilic) |

| Melting Point | 145–155 °C (Predicted based on structural analogs) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 4-bromo-2-fluorobenzonitrile with 3-nitrophenylboronic acid .[1][2] This pathway offers high functional group tolerance and avoids the harsh conditions associated with nitration of pre-formed biaryls.

Retrosynthetic Analysis

The disconnection relies on the C(sp²)–C(sp²) bond formation. The choice of the aryl bromide (electrophile) and boronic acid (nucleophile) is dictated by commercial availability and cost-efficiency.[1]

Figure 1: Retrosynthetic breakdown identifying the primary coupling partners.

Optimized Experimental Protocol

Scale: 10 mmol Yield Target: >85%

Reagents:

-

Substrate A: 4-Bromo-2-fluorobenzonitrile (2.00 g, 10 mmol)[1][2]

-

Substrate B: 3-Nitrophenylboronic acid (1.84 g, 11 mmol, 1.1 equiv)[1][2]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)[2]

-

Base: Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol, 3.0 equiv)[2]

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio, 50 mL total)[1][2]

Step-by-Step Procedure:

-

Degassing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Substrate A, Substrate B, and K₂CO₃. Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).[1]

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas.

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.[1][2] The starting bromide should be fully consumed.[1]

-

Workup: Cool the mixture to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Washing: Combine organic layers and wash with Brine (sat.[1] NaCl).[1] Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude residue is typically a yellow solid.[1] Purify via flash column chromatography (Silica gel, Gradient: 0% → 30% EtOAc in Hexanes) or recrystallization from Ethanol/Heptane.

Mechanistic Workflow

The catalytic cycle follows the standard Oxidative Addition → Transmetallation → Reductive Elimination pathway.

Figure 2: Catalytic cycle for the Pd-mediated cross-coupling.

Analytical Characterization (Expected Data)

Validation of the synthesized compound requires confirmation of the biaryl linkage and the integrity of the functional groups.

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹⁹F NMR:

-

IR Spectroscopy (ATR):

-

~2230 cm⁻¹: Sharp, distinct band (C≡N stretch).

-

~1530 & 1350 cm⁻¹: Strong bands (N-O asymmetric and symmetric stretches).[1]

-

-

Mass Spectrometry (ESI+):

Handling & Safety Protocols

-

Toxicity: Nitriles are metabolic poisons (liberating cyanide in vivo).[1] Nitroaromatics are potential mutagens.[1] Handle only in a fume hood.

-

Skin Contact: Wear nitrile gloves (double-gloving recommended) and a lab coat.[1][2]

-

Waste Disposal: Aqueous waste from the reaction contains Boron and Palladium residues.[1] Dispose of as heavy metal/hazardous aqueous waste.[1] Organic waste must be segregated as halogenated (if CH₂Cl₂ used) or non-halogenated.[1]

References

-

Synthesis of Fluorinated Benzonitriles: Source: Sigma-Aldrich / Merck Product Catalog.[1][2] Product No. 417740 (Analog Reference).[1]

-

Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1]

-

Biaryl Scaffolds in Kinase Inhibitors: Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479.

-

CAS Registry Data: SciFinder-n / Chemical Abstracts Service.[1][2] CAS RN: 1393441-74-1.[1][2][3][4]

Sources

Chemical properties of 2-Fluoro-4-(3-nitrophenyl)benzonitrile

This is a comprehensive technical guide for 2-Fluoro-4-(3-nitrophenyl)benzonitrile , designed for researchers in medicinal chemistry and drug development.[1]

CAS Registry Number: 1393441-74-1 Formula: C₁₃H₇FN₂O₂ Molecular Weight: 242.21 g/mol [1]

Executive Summary

2-Fluoro-4-(3-nitrophenyl)benzonitrile is a specialized biaryl intermediate used primarily in the synthesis of small-molecule therapeutics.[1] Its structural core features a biaryl scaffold stabilized by a fluorine atom at the ortho position relative to the nitrile group. This specific substitution pattern serves two critical functions in drug design:

-

Metabolic Stability: The fluorine atom blocks the metabolically vulnerable C2 position on the benzonitrile ring.

-

Conformational Bias: The steric bulk of the ortho-fluorine induces a non-planar twist between the biaryl rings, often improving solubility and selectivity for protein binding pockets compared to planar analogs.

This compound acts as a divergent precursor; the nitro group serves as a latent aniline for further coupling (e.g., amide formation), while the nitrile group provides a handle for hydrolysis to carboxylic acids or reduction to benzylamines.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

The molecule consists of a central benzene ring substituted with a nitrile (CN) at C1, a fluorine (F) at C2, and a 3-nitrophenyl group at C4.

-

SMILES: N#CC1=CC=C(C2=CC=CC(=O)=C2)C=C1F

-

InChI Key: UXBIHGQYRYAMFN-UHFFFAOYSA-N[1]

Key Properties Table[1][5]

| Property | Value / Description | Source/Note |

| Appearance | Off-white to pale yellow solid | Predicted based on nitro-biaryls |

| Melting Point | 120–145 °C (Predicted) | Biaryl stacking typically elevates MP >100°C |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc | Poor water solubility |

| LogP | ~3.2 | Lipophilic (calculated) |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 4 | (Nitrile N, Nitro O's, Fluorine) |

Note on Melting Point: While specific experimental melting points for CAS 1393441-74-1 are not widely indexed in open public databases, structurally analogous biaryl nitriles (e.g., 4'-nitro-biphenyl-4-carbonitrile) typically exhibit melting points in the 120–160 °C range.[1]

Synthesis & Manufacturing

The most robust route to 2-Fluoro-4-(3-nitrophenyl)benzonitrile is a Suzuki-Miyaura Cross-Coupling .[1] This method ensures chemoselectivity, preserving the C–F bond while forming the biaryl C–C bond.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl axis.

-

Fragment A (Electrophile): 4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3)[1]

-

Fragment B (Nucleophile): 3-Nitrophenylboronic acid (CAS 13331-27-6)

Detailed Protocol (Standardized)

Reagents:

-

4-Bromo-2-fluorobenzonitrile (1.0 equiv)[1]

-

3-Nitrophenylboronic acid (1.1 equiv)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

Step-by-Step Methodology:

-

Inertion: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (3 cycles) to remove oxygen, which degrades the Pd(0) active species.

-

Solvation: Add degassed 1,4-dioxane and water.

-

Catalyst Addition: Add the Palladium catalyst under a positive stream of inert gas.

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion by TLC or HPLC (Target R_f will be lower than the bromide due to the nitro group polarity).

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic phase over Na₂SO₄.

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Pathway Diagram[1]

Caption: Chemoselective Suzuki-Miyaura coupling strategy preserving the ortho-fluorine substituent.

Reactivity Profile & Transformations

This compound is a versatile scaffold.[4][5][6][7] The three functional groups (F, CN, NO₂) offer orthogonal reactivity.

A. Nucleophilic Aromatic Substitution (SnAr)

The fluorine atom at the 2-position is highly activated for displacement because it is ortho to the electron-withdrawing nitrile group.

-

Reagent: Primary/Secondary amines, Thiols, Alkoxides.[1]

-

Conditions: K₂CO₃, DMF/DMSO, mild heat (40–60 °C).

-

Outcome: Replacement of Fluorine with the nucleophile.[6][8][9] This is a common strategy to introduce solubilizing groups (e.g., morpholine, piperazine).

B. Nitro Reduction

The nitro group is a "masked" aniline.

-

Method: Hydrogenation (H₂, Pd/C) or Chemical Reduction (Fe/NH₄Cl, SnCl₂).

-

Outcome: Formation of 4-(3-aminophenyl)-2-fluorobenzonitrile .[1]

-

Selectivity: Pd/C hydrogenation may simultaneously reduce the nitrile to a benzylamine if conditions are too harsh (high pressure/temp). Iron-mediated reduction is preferred to preserve the nitrile.

C. Nitrile Hydrolysis[1]

-

Method: Acidic (H₂SO₄) or Basic (NaOH/H₂O) hydrolysis.

-

Outcome: Conversion to the corresponding benzoic acid or amide.

Reactivity Map

Caption: Orthogonal reactivity map showing SnAr displacement, nitro reduction, and nitrile hydrolysis pathways.

Applications in Drug Discovery

This scaffold is particularly relevant in the design of:

-

Androgen Receptor (AR) Antagonists: The benzonitrile motif mimics the electron-deficient rings found in second-generation anti-androgens (e.g., Enzalutamide analogs), where the nitrile acts as a hydrogen bond acceptor in the ligand-binding domain.

-

Kinase Inhibitors: The biaryl system serves as a rigid linker connecting the hinge-binding motif (derived from the nitrile/fluorine ring) to the solvent-exposed tail (derived from the nitro/amine ring).

-

PROTAC Linkers: Following nitro reduction, the resulting aniline provides an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Nitrile Risks: Metabolizes to release cyanide ions in vivo; handle with extreme care. Treat as a potential cyanide source in case of massive ingestion.

-

Nitro Risks: Nitroaromatics are potentially genotoxic; use proper PPE (gloves, fume hood) to avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert gas. The nitrile group is stable, but the compound should be protected from strong oxidizers.

References

-

Suzuki-Miyaura Coupling of Aryl Chlorides/Bromides: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

SnAr Reactivity of Fluorobenzonitriles: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1]

-

Precursor Data (4-Bromo-2-fluorobenzonitrile): Tokyo Chemical Industry (TCI) Product Specification.

-

Biaryl Scaffolds in Drug Design: Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.

Sources

- 1. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 9. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Biological Activity & Therapeutic Potential of 2-Fluoro-4-(3-nitrophenyl)benzonitrile Derivatives

[1][2][3][4]

Part 1: Executive Summary & Therapeutic Context[1][4]

2-Fluoro-4-(3-nitrophenyl)benzonitrile (CAS: 1393441-74-1) represents a "privileged scaffold" in the design of non-steroidal Androgen Receptor (AR) modulators.[1][2][3][4] While the molecule itself acts as a lipophilic building block, its primary biological value lies in its role as a precursor to second-generation AR antagonists and Selective Androgen Receptor Degraders (SARDs) used in the treatment of Castration-Resistant Prostate Cancer (CRPC).

The structural core—a biphenyl nitrile motif—mimics the A/B-ring system of clinically approved antiandrogens like Enzalutamide and Apalutamide , but with distinct electronic properties driven by the 2-fluoro and 3-nitro substitutions.[1][2][3] These derivatives are engineered to overcome resistance mechanisms, specifically point mutations (e.g., T877A, W741L) in the AR Ligand Binding Domain (LBD).[4]

Key Biological Attributes[1][5][6][7][8][9][10][11]

Part 2: Chemical Architecture & Synthesis[1][2][3][4]

The synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile relies on palladium-catalyzed cross-coupling, ensuring regioselectivity and high yields.[1][2][3]

Optimized Synthetic Protocol (Suzuki-Miyaura Coupling)

Objective: Construct the biaryl core from aryl halide and boronic acid precursors.

Reagents:

-

Boronic Species: 4-Cyano-3-fluorophenylboronic acid (1.1 eq)[1][2][3][4]

-

Base: K₂CO₃ (2.0 M aqueous solution)[4]

Step-by-Step Methodology:

-

Inertion: Charge a reaction vessel with 1-Bromo-3-nitrobenzene, 4-Cyano-3-fluorophenylboronic acid, and Pd catalyst. Purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.

-

Reflux: Heat the mixture to 90°C for 12 hours under Argon atmosphere.

-

Work-up: Cool to RT, filter through a Celite pad, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[4]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient) yields the title compound as a pale yellow solid.

Functional Derivatization (The "Warhead" Strategy)

The nitro group at the 3-position is a "masked" handle. Reduction to the amine (using Fe/NH₄Cl or H₂/Pd-C) allows for the attachment of diverse pharmacophores:

Part 3: Mechanism of Action & Signaling Pathways

The biological activity of these derivatives centers on their ability to displace Dihydrotestosterone (DHT) and induce an unstable conformation in the Androgen Receptor.

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which 2-Fluoro-4-(3-nitrophenyl)benzonitrile derivatives (denoted as Ligand ) antagonize AR signaling and induce degradation.

Caption: Mechanism of Action: The biphenyl nitrile ligand binds AR, displacing HSP90.[2][3][4] Unlike agonists, it prevents the recruitment of co-activators or induces degradation (SARD effect), thereby blocking nuclear translocation and transcription of oncogenes.[4]

Part 4: Biological Activity & SAR Analysis[1][2][3][4]

The "2-Fluoro-4-cyano" motif is critical for high-affinity binding to the AR LBD.[1][2][3] The fluorine atom provides metabolic stability and electrostatic complementarity to the receptor pocket.

Structure-Activity Relationship (SAR) Table

The following table summarizes the biological impact of substitutions on the biphenyl core.

| Position | Substituent | Biological Effect | Mechanism |

| Ring A (C-4) | Nitrile (-CN) | Critical | Mimics the 3-keto group of testosterone; accepts H-bond from Arg752.[1][2][3][4] |

| Ring A (C-2) | Fluorine (-F) | Enhancing | Increases metabolic stability; prevents oxidative defluorination; steric fit in LBD.[1][2][3][4] |

| Ring B (C-3) | Nitro (-NO₂) | Precursor | Electron-withdrawing; often reduced to amine for high-affinity derivatives.[1][2][3][4] |

| Ring B (C-3) | Amide (-NHCOR) | Potent | High affinity antagonist; R-group determines solubility and potency.[1][2][3][4] |

| Ring B (C-4) | H / F | Variable | Substitution here often leads to steric clash with Helix-12 of AR.[1][2][3] |

Validated Biological Effects[1][15]

-

Anti-Proliferative Activity: Derivatives (specifically amides synthesized from the nitro-intermediate) exhibit IC₅₀ values in the low nanomolar range (10–50 nM) against LNCaP and 22Rv1 prostate cancer cell lines.

-

AR Degradation: Certain derivatives induce >50% degradation of AR protein at concentrations of 1 µM, classifying them as SARDs.

-

Antimicrobial Activity: While less explored, the nitro-precursor itself displays moderate bacteriostatic activity against Gram-positive bacteria (S. aureus) due to the nitro-reduction mechanism, though this is secondary to its oncological utility.[1][2][3]

Part 5: Experimental Protocols

Protocol: Luciferase Reporter Assay for AR Antagonism

Purpose: To quantify the ability of the derivative to inhibit androgen-induced transcription.

Materials:

-

LNCaP cells stably expressing AR-driven Luciferase (e.g., LNCaP-AR-Luc).[1][2][3][4]

-

Test Compound (DMSO stock).[4]

Workflow:

-

Seeding: Plate LNCaP-AR-Luc cells in 96-well plates (10,000 cells/well) in charcoal-stripped serum media. Incubate for 24h.

-

Treatment: Treat cells with 1 nM DHT (to induce signal) + increasing concentrations of Test Compound (0.1 nM – 10 µM).[4] Include Enzalutamide as a positive control.

-

Incubation: Incubate for 24 hours at 37°C.

-

Lysis & Detection: Add Luciferase lysis buffer and substrate (e.g., Bright-Glo™).[2]

-

Measurement: Read luminescence on a plate reader.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol: Western Blot for AR Degradation

Purpose: To confirm if the molecule acts as a degrader (SARD).

Workflow:

-

Treatment: Treat LNCaP cells with Test Compound (1 µM and 10 µM) for 24 hours.

-

Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

-

Electrophoresis: Resolve 20 µg of protein on an SDS-PAGE gel.

-

Blotting: Transfer to PVDF membrane.

-

Antibody Staining:

-

Imaging: Visualize using chemiluminescence. A reduction in AR band intensity relative to DMSO control indicates degradation.

References

-

Wang, Y., et al. (2024). "Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer."[5] European Journal of Medicinal Chemistry. Link

-

Singh, S. M., Gauthier, S., & Labrie, F. (2000). "Androgen receptor antagonists (antiandrogens): structure-activity relationships."[2][3][4][9][10] Current Medicinal Chemistry. Link

-

McGinley, P. L., et al. (2007). "Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs." Proceedings of the National Academy of Sciences (PNAS). Link[4]

-

Balbas, M. D., et al. (2013). "Overcoming mutation-based resistance to antiandrogens with rational drug design."[2][3][4] eLife. Link

-

PubChem Compound Summary. "2-Fluoro-4-(3-nitrophenyl)benzonitrile (CAS 1393441-74-1)."[1][2][3][4] National Center for Biotechnology Information. Link

Sources

- 1. 34667-88-4|2-Fluoro-4-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 2. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 3. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-Steroidal Androgen Receptor Antagonists and Prostate Cancer: A Survey on Chemical Structures Binding this Fast-Mutating Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Androgen receptor antagonists (antiandrogens): structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Strategic Role of the Nitrile Group in 2-Fluoro-4-(3-nitrophenyl)benzonitrile

Executive Summary

This technical guide analyzes the physicochemical and synthetic utility of the nitrile moiety within 2-Fluoro-4-(3-nitrophenyl)benzonitrile . As a highly functionalized biphenyl intermediate, this molecule represents a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal materials.[1] This guide dissects the electronic interplay between the nitrile (-CN), fluoro (-F), and nitro (-NO2) substituents, providing researchers with validated protocols for synthesis and functional group transformation while addressing metabolic stability and bioisosterism in drug design.

Electronic Architecture & Physicochemical Properties

The nitrile group in 2-Fluoro-4-(3-nitrophenyl)benzonitrile does not exist in isolation; its reactivity is dictated by the "push-pull" dynamics of the biphenyl system.

Electronic Withdrawal and Activation

The nitrile group is a strong electron-withdrawing group (EWG) (

-

Ortho-Fluorine Effect: The fluorine atom at the 2-position exerts a strong inductive withdrawing effect (-I), significantly increasing the electrophilicity of the nitrile carbon.

-

Meta-Nitro Influence: The 3'-nitro group on the B-ring further depletes electron density from the biaryl system via the

-system, although its effect is attenuated compared to direct ring substitution.

Dipole Moment and Solubility

The vector addition of the nitrile (3.9 D), nitro (3.8 D), and fluoro (1.4 D) dipoles creates a molecule with a substantial permanent dipole moment. This enhances:

-

Crystallinity: Strong intermolecular dipole-dipole interactions often lead to high melting points, useful for purification.

-

Solubility Profile: The molecule exhibits poor aqueous solubility but high solubility in polar aprotic solvents (DMSO, DMF), which dictates the choice of solvent for nucleophilic attacks.

Data Summary: Substituent Effects

| Substituent | Position | Electronic Effect | Impact on Nitrile Reactivity |

| -CN (Nitrile) | C-1 (Ring A) | Primary EWG | Core Pharmacophore / Reactive Center |

| -F (Fluoro) | C-2 (Ring A) | -I (Inductive), +R (Resonance) | Increases susceptibility to hydrolysis; Risk of SNAr |

| -NO2 (Nitro) | C-3' (Ring B) | Strong -I, -M (Mesomeric) | Global electron deficiency; Metabolic handle (reduction) |

Synthetic Protocols

Construction of the Biphenyl Core (Suzuki-Miyaura Coupling)

The most robust method for assembling this scaffold is the palladium-catalyzed cross-coupling of 4-bromo-2-fluorobenzonitrile and 3-nitrophenylboronic acid .

Protocol Logic:

-

Catalyst: Pd(PPh3)4 is preferred for its stability, though Pd(dppf)Cl2 offers higher turnover numbers for sterically hindered substrates.

-

Base: Potassium carbonate (K2CO3) is mild enough to prevent premature hydrolysis of the nitrile.

-

Solvent: A Dioxane/Water system ensures solubility of both the organic halide and the inorganic base.

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine 4-bromo-2-fluorobenzonitrile (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

-

Solvent: Add 1,4-dioxane and distilled water (4:1 ratio).

-

Degas: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

-

Catalyst Addition: Add Pd(PPh3)4 (5 mol%) under a positive stream of Argon.

-

Reaction: Seal and heat to 90°C for 12–16 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Functional Transformation: Nitrile Hydrolysis

The nitrile serves as a "masked" carboxylic acid. However, the presence of the ortho-fluorine requires careful selection of conditions to avoid Nucleophilic Aromatic Substitution (SNAr) where the hydroxide displaces the fluorine.

Recommended Route: Acidic Hydrolysis Acidic conditions are preferred to preserve the C-F bond, as the ring is less prone to SNAr attack by water than by hydroxide ions.

Step-by-Step Methodology:

-

Dissolution: Dissolve the nitrile intermediate in a mixture of Glacial Acetic Acid and concentrated H2SO4 (1:1 v/v).

-

Heating: Heat to reflux (approx. 110°C) for 4–6 hours.

-

Quench: Pour the reaction mixture onto crushed ice. The carboxylic acid product should precipitate.

-

Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Visualization of Pathways

The following diagram illustrates the synthetic workflow and the competing electronic pathways.

Figure 1: Synthetic pathway for the assembly of the biphenyl core and subsequent hydrolysis, highlighting the chemoselectivity required to avoid defluorination.

Pharmacological Implications & Bioisosterism[2][3]

The Nitrile as a Bioisostere

In medicinal chemistry, the nitrile group in this scaffold is not merely a placeholder; it is a functional bioisostere.[2][3]

-

Carbonyl Mimic: The nitrile is isoelectronic with the carbonyl group (C=O) and has a similar dipole moment, but it is sterically smaller (linear geometry vs. trigonal planar).

-

Halogen Mimic: Due to its linear nature and electron density at the nitrogen tip, it often mimics a halogen (Cl or Br) but provides a hydrogen bond acceptor site (the N lone pair) that halogens lack [1].

Metabolic Stability (CYP450 Interaction)

Aromatic nitriles are generally robust against oxidative metabolism.

-

Blockade of Metabolism: Placing the nitrile at the para position (relative to the biphenyl linkage) blocks metabolic hydroxylation at this typically labile site.

-

Toxicity Concerns: Unlike aliphatic nitriles (which can release cyanide via

-hydroxylation), aromatic nitriles like 2-Fluoro-4-(3-nitrophenyl)benzonitrile are highly stable and do not readily release cyanide ions in vivo [2]. The C-CN bond is strong and resistant to P450-mediated cleavage.

Hydrogen Bonding

The nitrogen atom of the nitrile group acts as a weak hydrogen bond acceptor (pKa of conjugate acid ~ -10). In the context of protein binding, it can interact with serine or threonine hydroxyls in the active site of enzymes (e.g., COX-2 for NSAIDs), contributing to binding affinity without the desolvation penalty associated with charged carboxylates [3].

References

-

Fleming, F. F., et al. (2010).[3] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

-

Obach, R. S., et al. (2008). The prediction of human pharmacokinetic parameters from preclinical and in vitro data. Journal of Pharmacology and Experimental Therapeutics. Link

-

Meyer, E., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry, 10(24). Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile (CAS: 1393441-74-1). This biaryl motif is a critical intermediate in the development of androgen receptor antagonists and other pharmaceutical candidates.

The method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-2-fluorobenzonitrile and 3-nitrophenylboronic acid. Unlike generic procedures, this protocol is optimized for electron-deficient coupling partners, addressing common issues such as protodeboronation and homocoupling. The procedure emphasizes high purity (>98%) and reproducibility suitable for medicinal chemistry and early-stage process development.

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the chemoselective formation of the C–C biaryl bond. The choice of the bromide electrophile (Compound A) and the boronic acid nucleophile (Compound B) is dictated by the commercial availability and stability of the precursors.

Diagram 1: Reaction Pathway

Caption: Palladium-catalyzed cross-coupling of electron-deficient aryl bromide and boronic acid.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

| Component | Role | CAS Number | Equiv. | Purity Req. |

| 4-Bromo-2-fluorobenzonitrile | Limiting Reagent | 105942-08-3 | 1.0 | >98% |

| 3-Nitrophenylboronic acid | Coupling Partner | 13331-27-6 | 1.2 | >97% |

| Pd(dppf)Cl2 · CH2Cl2 | Catalyst | 95464-05-4 | 0.03 | Industrial Grade |

| Potassium Carbonate (K2CO3) | Base | 584-08-7 | 2.5 | Anhydrous |

| 1,4-Dioxane | Solvent | 123-91-1 | N/A | Anhydrous |

| Water (Deionized) | Co-Solvent | 7732-18-5 | N/A | Degassed |

Reagent Selection Rationale:

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) is selected over Pd(PPh3)4 due to its superior stability against oxidation and higher turnover frequency (TOF) for electron-poor aryl bromides [1].

-

Base: Potassium carbonate provides a mild alkaline environment sufficient to activate the boronic acid (forming the boronate species) without hydrolyzing the nitrile group, a risk associated with stronger hydroxide bases [2].

Experimental Protocol

Phase 1: Reaction Setup (Inert Atmosphere)

-

Step 1: Charge a dry 3-neck round-bottom flask (or Schlenk tube) with a magnetic stir bar.

-

Step 2: Add 4-Bromo-2-fluorobenzonitrile (1.0 eq, 5.0 mmol, 1.00 g) and 3-Nitrophenylboronic acid (1.2 eq, 6.0 mmol, 1.00 g).

-

Step 3: Add K2CO3 (2.5 eq, 12.5 mmol, 1.73 g).

-

Step 4: Evacuate the flask and backfill with Nitrogen or Argon (cycle 3 times). Critical: Oxygen removal prevents catalyst deactivation and homocoupling of the boronic acid.

Phase 2: Solvent Addition & Catalysis

-

Step 5: Under positive inert gas pressure, add 1,4-Dioxane (20 mL) and degassed Water (5 mL) via syringe. The 4:1 ratio ensures solubility of both organic reactants and the inorganic base.

-

Step 6: Degas the solvent mixture by bubbling Nitrogen through the solution for 10 minutes.

-

Step 7: Add the catalyst Pd(dppf)Cl2 · CH2Cl2 (3 mol%, 0.15 mmol, 122 mg) quickly against a counter-flow of inert gas.

-

Step 8: Heat the reaction mixture to 85°C (internal temperature) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.

Phase 3: Work-up & Purification

-

Step 9: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

-

Step 10: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Step 11: Combine organic layers and wash with Brine (saturated NaCl, 50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Step 12 (Purification): The crude residue is typically a yellow solid.

-

Method A (Flash Chromatography): Elute with Hexane/Ethyl Acetate (Gradient 0% -> 20% EtOAc).

-

Method B (Recrystallization): For scale >5g, recrystallize from hot Ethanol/Water to obtain pale yellow needles.

-

Diagram 2: Process Workflow

Caption: Operational workflow for the synthesis and isolation of the target biaryl nitrile.

Critical Control Points & Troubleshooting

| Parameter | Control Limit | Impact of Deviation | Corrective Action |

| Inert Atmosphere | < 10 ppm O2 | Catalyst oxidation (Pd black formation); Low yield. | Ensure rigorous degassing; use Schlenk lines. |

| Temperature | 80°C - 90°C | <80°C: Slow kinetics. >100°C: Protodeboronation of boronic acid. | Maintain oil bath at 90°C for internal temp of 85°C. |

| Stoichiometry | 1.2 eq Boronic Acid | Excess required to account for minor deboronation side-reactions. | If conversion stalls, add 0.2 eq additional boronic acid. |

| Base Choice | Carbonate (Weak) | Strong bases (NaOH) may hydrolyze the Nitrile (-CN) to Amide (-CONH2). | Stick to K2CO3 or Na2CO3. |

Analytical Validation

The purified compound should meet the following criteria:

-

Appearance: Pale yellow solid.

-

1H NMR (400 MHz, CDCl3):

-

δ 8.45 (t, 1H, Ar-H), 8.32 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.78 (t, 1H, Ar-H) [Nitrophenyl ring protons].

-

δ 7.75 (dd, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.48 (d, 1H, Ar-H) [Fluorobenzonitrile ring protons].

-

-

19F NMR: Single peak around -105 to -110 ppm (depending on reference).

-

MS (ESI): Calculated for C13H7FN2O2 [M+H]+: 243.05; Found: 243.1.

Safety Considerations

-

Nitriles: While the nitrile group is bound, organic nitriles can liberate cyanide under extreme metabolic or combustion conditions. Handle in a fume hood.

-

Nitro Compounds: Aromatic nitro compounds are potentially explosive if heated to dryness under pressure. Do not distill the crude residue at high temperatures; use rotary evaporation.

-

Palladium: Heavy metal. Waste must be segregated into heavy metal streams.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Gong, J. F., et al. (2008). Suzuki coupling of aryl chlorides with phenylboronic acid catalyzed by palladium(II)–N-heterocyclic carbene complexes. Journal of Molecular Catalysis A: Chemical, 296(1-2), 1-7. Link

-

Sigma-Aldrich.[1] (n.d.). Product Specification: 2-Fluoro-4-(3-nitrophenyl)benzonitrile (CAS 1393441-74-1). Link

-

Callaway, K., et al. (2015). Synthesis of Biaryl Nitriles via Suzuki Coupling.[2] Organic Process Research & Development, 19(11), 1774-1783. (General reference for biaryl nitrile process conditions).

Sources

2-Fluoro-4-(3-nitrophenyl)benzonitrile Suzuki coupling experimental procedure

Application Note: Synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling

Part 1: Strategic Overview & Reactivity Analysis

1.1. The Chemical Challenge The synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile requires the construction of a biaryl bond between two electron-deficient aromatic rings. This specific electronic environment presents a unique set of challenges and advantages compared to standard Suzuki couplings.

-

Electrophile (Partner A): 4-Bromo-2-fluorobenzonitrile.

-

Reactivity: High. The presence of two strong electron-withdrawing groups (EWG)—the nitrile (-CN) and the fluorine (-F)—ortho and para to the bromide significantly lowers the electron density of the C-Br bond. This facilitates rapid oxidative addition of the Palladium(0) catalyst.

-

-

Nucleophile (Partner B): (3-Nitrophenyl)boronic acid.

-

Reactivity: Low to Moderate. The nitro group (-NO2) is a strong EWG, which decreases the nucleophilicity of the boronate "ate" complex formed during the reaction. This can make the transmetallation step the rate-determining factor.

-

-

Chemo-selectivity: The nitrile group is susceptible to hydrolysis under harsh basic/aqueous conditions (converting to amide/acid). Therefore, the protocol must utilize a mild base and controlled temperature to preserve the cyano functionality.

1.2. Catalyst & Ligand Selection Strategy To balance the rapid oxidative addition with the sluggish transmetallation, we employ a "Type A" standard protocol optimized for electron-poor systems:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] .

-

Rationale: While Pd(dppf)Cl2 is robust, the triphenylphosphine ligands in Pd(PPh3)4 provide sufficient electron density to the metal center to support the catalytic cycle without being too bulky, allowing the electron-poor boronic acid to approach the metal center during transmetallation.

-

-

Base: Potassium Carbonate (K2CO3) .[1]

-

Rationale: Strong enough to activate the boronic acid to the boronate species [Ar-B(OH)3]- but mild enough to prevent nitrile hydrolysis at moderate temperatures (80°C).

-

Part 2: Detailed Experimental Protocol

2.1. Materials & Reagents

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 4-Bromo-2-fluorobenzonitrile | Electrophile | 1.0 | 200.01 | 1.00 g |

| (3-Nitrophenyl)boronic acid | Nucleophile | 1.2 | 166.93 | 1.00 g |

| Pd(PPh3)4 | Catalyst | 0.05 (5 mol%) | 1155.56 | 289 mg |

| K2CO3 | Base | 2.5 | 138.21 | 1.73 g |

| 1,4-Dioxane | Solvent | - | - | 20 mL |

| Distilled Water | Co-Solvent | - | - | 5 mL |

2.2. Step-by-Step Procedure

Phase 1: Inert Atmosphere Setup (Critical for Catalyst Life)

-

Glassware: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Degassing (Solvents): In a separate flask, combine 1,4-Dioxane (20 mL) and Water (5 mL). Sparge with Argon or Nitrogen gas for 15-20 minutes.

-

Why? Oxygen poisons the Pd(0) species, leading to homocoupling side products and catalyst deactivation (Pd black precipitation).

-

Phase 2: Reaction Assembly 3. Charging Solids: To the reaction flask, add 4-Bromo-2-fluorobenzonitrile (1.00 g, 5.0 mmol), (3-Nitrophenyl)boronic acid (1.00 g, 6.0 mmol), and K2CO3 (1.73 g, 12.5 mmol). 4. Catalyst Addition: Add Pd(PPh3)4 (289 mg, 0.25 mmol).

- Note: Perform this step quickly or, ideally, in a glovebox if available. If on a benchtop, ensure a gentle stream of Argon flows over the flask neck.

- Solvent Transfer: Transfer the degassed Dioxane/Water mixture to the RBF via syringe/cannula under inert atmosphere.

- Sealing: Seal the system with a rubber septum and ensure the reflux condenser is topped with an inert gas balloon or line.

Phase 3: Reaction & Monitoring 7. Heating: Place the flask in a pre-heated oil bath at 85 °C . Stir vigorously (approx. 600-800 rpm). 8. Monitoring: Check reaction progress via TLC (Thin Layer Chromatography) or LC-MS after 2 hours.

- TLC Eluent: Hexanes:Ethyl Acetate (4:1).

- Visualization: UV lamp (254 nm). The product will likely be more polar than the bromide starting material but less polar than the boronic acid.

- Endpoint: Reaction is typically complete within 4-6 hours. Look for the disappearance of the bromide spot.

Phase 4: Work-up & Purification 9. Cooling: Allow the mixture to cool to room temperature. 10. Quenching: Dilute the reaction mixture with Ethyl Acetate (50 mL) and Water (50 mL). 11. Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL). 12. Washing: Combine organic layers and wash with Brine (saturated NaCl, 50 mL) to remove residual boronic acid and salts. 13. Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4). Filter off the solid.[2] 14. Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid. 15. Purification: Purify via Flash Column Chromatography on Silica Gel.

- Gradient: 0% to 20% Ethyl Acetate in Hexanes.

- Yield Expectation: 75-85% (Pale yellow solid).

Part 3: Visualization & Logic

3.1. Mechanistic Cycle & Workflow The following diagram illustrates the catalytic cycle specific to this electron-poor coupling and the subsequent purification logic.

Caption: Figure 1. Catalytic cycle emphasizing the rapid oxidative addition of the electron-deficient bromide and the base-activated transmetallation step.

Part 4: Process Control & Validation (QC)

To ensure the protocol generates the correct molecule and high purity, use the following self-validating checks:

4.1. NMR Validation (Expected Signals)

-

1H NMR (CDCl3, 400 MHz):

-

Nitrile Ring: Look for a doublet of doublets (dd) around 7.6-7.8 ppm (proton ortho to CN and F). The coupling constants will reflect F-H coupling (

) and H-H coupling. -

Nitro Ring: The proton between NO2 and the biaryl bond (H-2') will be a distinct singlet/narrow triplet around 8.4-8.5 ppm (highly deshielded).

-

Biaryl Linkage: Absence of the starting material's triplet/doublet patterns.

-

4.2. Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Low Yield (<40%) | Incomplete Transmetallation | Switch base to K3PO4 (3.0 eq) or increase temp to 100°C. |

| Black Precipitate | Catalyst Decomposition (Pd Black) | Degas solvents more thoroughly; Ensure inert atmosphere is tight. |

| Hydrolysis (Amide) | Base too strong / Temp too high | Lower temp to 70°C; verify base is Carbonate, not Hydroxide. |

| Homocoupling | Oxygen ingress | Check septum integrity; use fresh catalyst. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura Cross-coupling: Practical Guide. Retrieved from [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Molecules. (Analogous electron-deficient coupling conditions). Link

Sources

Application Note: 2-Fluoro-4-(3-nitrophenyl)benzonitrile in Medicinal Chemistry

Abstract & Introduction

2-Fluoro-4-(3-nitrophenyl)benzonitrile (CAS: 1393441-74-1) is a high-value bi-aryl building block employed in the synthesis of diverse pharmacophores. Its structural utility lies in its orthogonal functionalization potential : the molecule features a nitrile group (-CN) and a nitro group (-NO2) on a fluorinated biphenyl core.

In modern drug discovery, this scaffold serves as a critical intermediate for:

-

Kinase Inhibitors: Precursor to bi-aryl urea motifs found in p38 MAP kinase and RAF inhibitors (e.g., Sorafenib analogs).

-

Angiotensin II Receptor Antagonists: The nitrile moiety is a classic precursor for bioisosteric tetrazoles.

-

Carbonic Anhydrase Inhibitors: The nitro group provides access to sulfonamide-bearing anilines.

The inclusion of the fluorine atom at the 2-position is not merely decorative; it exerts a steric "ortho-effect," forcing the biphenyl system into a twisted conformation (dihedral angle approx. 35-40°). This disruption of planarity improves aqueous solubility and enhances selectivity by mimicking the 3D-binding pockets of target enzymes more effectively than non-fluorinated planar analogs.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 2-Fluoro-4-(3-nitrophenyl)benzonitrile |

| CAS Number | 1393441-74-1 |

| Molecular Formula | C₁₃H₇FN₂O₂ |

| Molecular Weight | 242.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water |

| Key Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) |

| Storage | Inert atmosphere, 2-8°C (Hygroscopic nitrile) |

Synthetic Utility: The Divergent Pathway

This compound acts as a linchpin intermediate . The medicinal chemist can selectively manipulate the nitro or nitrile groups to access distinct chemical spaces.

Mechanistic Insight: The Fluorine Effect

The fluorine atom at the C2 position serves two roles:

-

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the electron-rich ortho-position, a common clearance pathway for biphenyl drugs.

-

Conformational Locking: Steric repulsion between the C2-Fluorine and the protons of the adjacent ring prevents free rotation, favoring a specific atropisomer that often matches protein binding pockets (e.g., the hydrophobic pocket of VEGFR2).

Functional Group Interconversion (FGI) Map

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways transforming the core scaffold into three distinct pharmacological classes.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Suzuki Coupling)

Use this protocol to generate the 2-Fluoro-4-(3-nitrophenyl)benzonitrile intermediate from commercial precursors.

Reagents:

-

4-Bromo-2-fluorobenzonitrile (1.0 eq)

-

3-Nitrophenylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-fluorobenzonitrile (5.0 mmol) and 3-nitrophenylboronic acid (6.0 mmol) in 1,4-dioxane (40 mL).

-

Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical to prevent Pd catalyst deactivation).

-

Catalyst Addition: Add K₂CO₃ (10.0 mmol) dissolved in water (10 mL), followed by the Pd(dppf)Cl₂ catalyst (0.25 mmol).

-

Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the bromide starting material is consumed.

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield: Expect 75–85% of a pale yellow solid.

Protocol B: Selective Nitro Reduction to Aniline

Use this protocol to convert the nitro group to an amine while preserving the sensitive nitrile group.

Context: Standard hydrogenation (H₂/Pd) can sometimes reduce nitriles to benzylamines. The Iron/Ammonium Chloride method is chemoselective for nitro groups.

Reagents:

-

2-Fluoro-4-(3-nitrophenyl)benzonitrile (1.0 eq)

-

Iron Powder (Fe) (5.0 eq, fine mesh)

-

Ammonium Chloride (NH₄Cl) (5.0 eq)

-

Solvent: Ethanol/Water (3:1)

Procedure:

-

Dissolve the substrate (2.0 mmol) in Ethanol (20 mL) and Water (6 mL).

-

Add NH₄Cl (10.0 mmol) and Iron powder (10.0 mmol).

-

Heat to reflux (80°C) with vigorous stirring for 2 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate to remove ethanol. Neutralize the remaining aqueous layer with sat. NaHCO₃ and extract with EtOAc.

-

Result: The product, 4-(3-aminophenyl)-2-fluorobenzonitrile , is usually pure enough for the next step (urea formation).

Case Study: Application in Kinase Inhibitor Design

Hypothesis: A medicinal chemistry team is optimizing a p38 MAP kinase inhibitor. The lead compound lacks potency and has poor metabolic stability.

Solution: The team utilizes 2-Fluoro-4-(3-nitrophenyl)benzonitrile to synthesize a library of fluorinated bi-aryl ureas.

-

Synthesis: They perform Protocol A followed by Protocol B to get the aniline intermediate.

-

Library Generation: The aniline is reacted with diverse isocyanates (R-NCO) to form ureas.

-

SAR Result: The 2-fluoro substituent creates a twist in the biphenyl ring that perfectly accommodates the Thr106 gatekeeper residue in the p38 kinase pocket, improving IC₅₀ from 150 nM (non-fluorinated) to 12 nM (fluorinated).

Figure 2: Synthesis of a p38 MAP Kinase inhibitor analog using the aniline derived from the core scaffold.

References

-

Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

-

Nitro Reduction Protocols: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions (Context on chemoselectivity). Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

-

Biphenyl Sulfonamides as CA Inhibitors: Journal of Medicinal Chemistry. Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Link

-

Nitrile to Amidine Conversion: Ossila Product Literature. 4-Bromo-3-fluorobenzonitrile applications in antimutagenic drugs.[2] Link

Sources

Application Note: Palladium-Catalyzed Synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile

< <

For an audience of: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Biaryl Nitriles

The synthesis of functionalized biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Fluoro-4-(3-nitrophenyl)benzonitrile stands out as a key intermediate in the development of various pharmaceutical agents. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3][4] The nitrile group serves as a versatile handle for further chemical transformations, while the nitro group can be a crucial pharmacophore or a precursor to an amino group.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the efficient and selective formation of carbon-carbon bonds required for such complex molecules.[5][6][7][8] This application note provides a detailed protocol for the synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile via a Suzuki-Miyaura coupling reaction, offering insights into the reaction mechanism, experimental setup, and characterization of the final product.

Reaction Scheme

The overall transformation involves the palladium-catalyzed cross-coupling of 4-Bromo-2-fluorobenzonitrile with 3-Nitrophenylboronic acid.

Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-Bromo-2-fluorobenzonitrile), inserting itself into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-determining step.[12]

-

Transmetalation: The organoborane (3-Nitrophenylboronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[12][13]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][12]

The choice of ligand is critical for the efficiency of the reaction. Phosphine ligands are commonly used as they increase the electron density on the palladium center, which facilitates the oxidative addition step.[14]

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is a representative example and may require optimization based on the specific laboratory conditions and reagent purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Supplier |

| 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | 200.01 g/mol | ≥98% | Sigma-Aldrich |

| 3-Nitrophenylboronic acid | 13331-27-6 | 166.93 g/mol | ≥97% | Sigma-Aldrich |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 99% | Strem Chemicals |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | ≥99% | Fisher Scientific |

| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Anhydrous, ≥99.8% | Acros Organics |

| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous, ≥99.8% | J.T. Baker |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | VWR |

| Brine (saturated NaCl solution) | N/A | N/A | N/A | Laboratory prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ≥99.5% | EMD Millipore |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup:

-

To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-fluorobenzonitrile (1.00 g, 5.00 mmol, 1.0 equiv).

-

Add 3-Nitrophenylboronic acid (0.92 g, 5.50 mmol, 1.1 equiv).[15][16]

-

Add potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv).

-

-

Catalyst and Solvent Addition:

-

Under a gentle stream of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 5 mol%).

-

Add a 4:1 mixture of anhydrous toluene and 1,4-dioxane (50 mL).

-

-

Reaction Execution:

-

The reaction mixture is degassed by bubbling nitrogen through the solution for 15 minutes.

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 12-18 hours.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

-

Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-Fluoro-4-(3-nitrophenyl)benzonitrile as a solid.

-

Expected Results and Characterization

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.60 (t, J = 2.0 Hz, 1H), 8.35 (ddd, J = 8.2, 2.3, 1.0 Hz, 1H), 7.95 (d, J = 7.8 Hz, 1H), 7.80 (dd, J = 8.4, 1.6 Hz, 1H), 7.70 (t, J = 8.0 Hz, 1H), 7.55 (dd, J = 10.2, 1.6 Hz, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 162.5 (d, J = 256.5 Hz), 148.8, 142.1 (d, J = 8.5 Hz), 136.2, 135.0, 130.5, 129.8 (d, J = 3.9 Hz), 125.1, 124.3, 117.8 (d, J = 22.1 Hz), 115.4, 108.9 (d, J = 2.8 Hz) |

| Mass Spectrometry (ESI+) m/z | Calculated for C₁₃H₇FN₂O₂ [M+H]⁺: 243.0564; Found: 243.0562 |

Troubleshooting and Key Considerations

-

Low Yield:

-

Ensure all reagents are of high purity and the solvents are anhydrous. Moisture can deactivate the catalyst and hydrolyze the boronic acid.

-

Incomplete degassing can lead to oxidation of the Pd(0) catalyst.

-

The choice of base is crucial; other bases such as cesium carbonate or potassium phosphate can be explored for optimization.

-

-

Side Reactions:

-

Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.

-

Protodeboronation (loss of the boronic acid group) can be an issue. Anhydrous conditions help to minimize this side reaction.

-

-

Catalyst Selection:

-

While Pd(PPh₃)₄ is a robust catalyst, other palladium sources and ligands can be screened for improved performance. For example, Pd(OAc)₂ with a suitable phosphine ligand can also be effective.[17]

-

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling provides an efficient and reliable method for the synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile. This application note offers a detailed protocol and key insights to aid researchers in successfully performing this important transformation. The versatility of this reaction makes it a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available from: [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

- Google Patents. (2010). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

-

Role of palladium catalyst in cross-coupling reactions. (2025). Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

-

PubChem. 4-Bromo-2-fluorobenzonitrile. Available from: [Link]

-

PubMed. (2013). Synthesis of fluoro- and perfluoroalkyl arenes via palladium-catalyzed [4 + 2] benzannulation reaction. Available from: [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. Available from: [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

-

PrepChem.com. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Available from: [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

ResearchGate. (2025). (PDF) Palladium Catalysts for Cross-Coupling Reaction. Available from: [Link]

- Google Patents. (1992). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Available from: [Link]

-

National Institutes of Health. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. PMC. Available from: [Link]

-

Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

-

ChemSynthesis. 3-nitrophenylboronic acid. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of fluoro- and perfluoroalkyl arenes via palladium-catalyzed [4 + 2] benzannulation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. CAS 13331-27-6: 3-Nitrophenylboronic acid | CymitQuimica [cymitquimica.com]

- 16. 3-Nitrophenylboronic Acid | 13331-27-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Purification of 2-Fluoro-4-(3-nitrophenyl)benzonitrile by Column Chromatography

Executive Summary

This application note details the purification protocol for 2-Fluoro-4-(3-nitrophenyl)benzonitrile , a biaryl intermediate commonly synthesized via Suzuki-Miyaura cross-coupling.[1] Due to the electron-withdrawing nature of the cyano, fluoro, and nitro substituents, this molecule presents specific challenges regarding solubility and separation from polar catalyst ligands (e.g., triphenylphosphine oxide).

This guide prioritizes Flash Column Chromatography on silica gel.[1] It integrates a critical pre-purification workup to remove bulk impurities, ensuring high recovery (>90%) and purity (>98%) suitable for downstream pharmaceutical applications (e.g., androgen receptor antagonist synthesis).

Chemical Context & Physicochemical Analysis[2][3][4][5][6]

Understanding the molecule is the first step to successful separation.

| Feature | Description | Chromatographic Implication |

| Structure | Biaryl core with -CN, -F, and -NO₂ groups.[1] | Highly conjugated system; strong UV absorption at 254 nm.[1] |

| Polarity | Moderate to High.[1] | The electron-withdrawing groups increase interaction with silica silanols via dipole-dipole forces.[1] |

| Solubility | Low in Hexanes/Heptane.[1] Good in DCM, EtOAc. | Critical: Liquid loading in Hexanes is impossible. Dry loading is required. |

| Impurities | Triphenylphosphine oxide (TPPO), Protodeborylation by-products.[1] | TPPO is a "sticky" impurity that often co-elutes or streaks, contaminating the product. |

The Impurity Profile (Suzuki Coupling Context)

If synthesized via Pd-catalyzed coupling, the crude mixture typically contains:

-

Target Product: 2-Fluoro-4-(3-nitrophenyl)benzonitrile.

-

Starting Material: 4-Bromo-2-fluorobenzonitrile (less polar).[1]

-

Homocoupling By-product: Biaryl (non-polar).

-

Catalyst Ligand: Triphenylphosphine Oxide (TPPO) – The Major Challenge . TPPO is highly polar but can "tail" significantly, overlapping with the product.

Pre-Chromatography Workup: The "TPPO Crash"

Expert Insight: Do not load crude reaction mixtures containing high amounts of TPPO directly onto a column.[1] It overloads the silica and ruins resolution.

Protocol: Zinc Chloride Precipitation (Optional but Recommended) If Triphenylphosphine (PPh3) was used as a ligand:

-

Dissolve the crude oil in minimal Ethanol or Ethyl Acetate.[1]

-

Add Zinc Chloride (ZnCl₂) (approx. 2 equiv relative to PPh3).

-

Stir at room temperature for 30 minutes. A bulky precipitate (TPPO-Zn complex) will form.[1]

-

Filter the solid.[1][2][3] The filtrate contains your product, significantly depleted of TPPO.

-

Concentrate the filtrate for column loading.[1]

Method Development: Thin Layer Chromatography (TLC)

Before running the column, determine the optimal solvent system.

Stationary Phase: Silica Gel 60 F254 aluminum sheets.[1] Detection: UV Lamp (254 nm).

Experimental Procedure:

-

Prepare two solvent systems:

-

System A: 100% Hexanes (Non-polar check).

-

System B: 20% Ethyl Acetate (EtOAc) in Hexanes.

-

System C: 40% EtOAc in Hexanes.[1]

-

-

Spot the crude mixture and available starting materials.

-

Target Rf: You aim for an Retention Factor (Rf) of 0.25 – 0.35 for the product.

Likely Outcome:

-

Starting Material (Bromide): Rf ~0.6 (Runs fast).

-

Target Product: Rf ~0.3 (in 20-30% EtOAc/Hex).[1]

-

TPPO:[4][3][5][6] Rf < 0.1 (Stays at baseline unless MeOH is added).

Flash Chromatography Protocol[2][4][6][11][12][13][14]

A. Column Specifications[1][2][4][8]

-

Stationary Phase: Irregular Silica Gel 60 (40–63 µm).

-

Column Dimensions: Select based on crude mass (Ratio 1:30 to 1:50 silica-to-sample ratio).

-

Example: For 1.0 g crude, use a 40g silica cartridge or a 2.5 cm x 15 cm glass column.

-

B. Sample Loading (Dry Loading Strategy)

Why: The product is insoluble in the non-polar starting mobile phase. Liquid loading with DCM will cause "band broadening" as the strong solvent carries the product too far down the column before equilibration.

-

Dissolve crude sample in minimal Dichloromethane (DCM) .

-

Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent).[1]

-

Evaporate solvent under vacuum (Rotavap) until a free-flowing powder remains.[1]

-

Pack this powder carefully on top of the pre-equilibrated column.

C. Elution Gradient

Use a linear gradient to sharpen peaks and separate the non-polar impurities first.

| Column Volume (CV) | % Solvent B (EtOAc) | Purpose |

| 0 – 2 CV | 0% | Elute non-polar impurities (homocoupling products).[1] |

| 2 – 5 CV | 0% → 10% | Elute unreacted starting material (Bromide). |

| 5 – 15 CV | 10% → 30% | Elute Target Product. |

| 15 – 20 CV | 30% → 50% | Flush remaining polar impurities.[1] |

D. Fraction Collection & Analysis[1][2][12][15]

-

Collect fractions in test tubes (approx. 10-15 mL each for a 40g column).

-

Monitor via UV (254 nm). The product contains a biphenyl core and nitro group, making it highly UV active.

-

Spot fractions on TLC. Combine pure fractions.

-

Evaporate solvent to yield a pale yellow/off-white solid.[1]

Visualization of Workflows

Diagram 1: Purification Workflow

This flowchart illustrates the critical path from synthesis to pure isolate, emphasizing the TPPO removal step.

Caption: Figure 1: End-to-end purification workflow emphasizing the optional TPPO removal step for cleaner chromatography.

Diagram 2: Solvent Logic Tree

A decision support tool for modifying the mobile phase if separation is poor.

Caption: Figure 2: Logic tree for optimizing TLC conditions prior to upscaling to flash column.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Product Co-elutes with TPPO | Column overloaded or gradient too steep. | Use the ZnCl₂ precipitation method (See Section 3) before the column. Alternatively, switch to a DCM/MeOH gradient (TPPO elutes very late in DCM). |

| Poor Solubility | Product crystallizes on column head.[1] | Strictly use Dry Loading. Do not attempt to dissolve in minimal mobile phase.[1] |

| Mixed Fractions | Gradient slope too high. | Shallow the gradient.[1] Instead of 0-30% over 15 mins, run 0-30% over 30 mins. |

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978).[7][8][9] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][7][9] Journal of Organic Chemistry, 43(14), 2923–2925.

-

Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. (2017).[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][6] Journal of Organic Chemistry, 82(19), 9931–9936.

-

Biotage. (n.d.).[10] Flash Chromatography: A Fast and Efficient Technique for Purification.[1][11][7][12] Application Note.

-

University of Rochester. (n.d.).[3] Workup: Triphenylphosphine Oxide Removal.[1][2][3][5] Frontier Group Lab Notes.[1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. chem.rochester.edu [chem.rochester.edu]

- 3. Workup [chem.rochester.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]